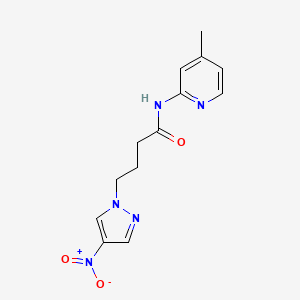![molecular formula C16H15F3N4O B11482511 Benzene, 1-methyl-4-[[2,2,2-trifluoro-1-[2-[(phenylamino)carbonyl]hydrazino]ethylidene]amino]-](/img/structure/B11482511.png)
Benzene, 1-methyl-4-[[2,2,2-trifluoro-1-[2-[(phenylamino)carbonyl]hydrazino]ethylidene]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-3-[2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]UREA is a complex organic compound characterized by the presence of phenyl, trifluoromethyl, and ethanimidamido groups. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-3-[2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenyl isocyanate with 2,2,2-trifluoro-N’-(4-methylphenyl)ethanimidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. The final product is typically purified using recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-3-[2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-PHENYL-3-[2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]UREA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-PHENYL-3-[2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]UREA involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to specific biological effects. The compound may inhibit enzyme activity or modulate receptor function, depending on the context .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Shares the trifluoromethyl and phenyl groups but lacks the ethanimidamido moiety.
N-Phenyltrifluoromethanesulfonimide: Contains the trifluoromethyl group but differs in its overall structure and functional groups.
Uniqueness
1-PHENYL-3-[2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]UREA is unique due to the presence of both trifluoromethyl and ethanimidamido groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H15F3N4O |
|---|---|
Molecular Weight |
336.31 g/mol |
IUPAC Name |
1-[[N-(4-methylphenyl)-C-(trifluoromethyl)carbonimidoyl]amino]-3-phenylurea |
InChI |
InChI=1S/C16H15F3N4O/c1-11-7-9-13(10-8-11)20-14(16(17,18)19)22-23-15(24)21-12-5-3-2-4-6-12/h2-10H,1H3,(H,20,22)(H2,21,23,24) |
InChI Key |
FTRSQFWPDGTVSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C(F)(F)F)NNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482429.png)
![2-(2-phenylethyl)-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine](/img/structure/B11482433.png)
![ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate](/img/structure/B11482436.png)
![Ethyl 4-[4-fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazine-1-carboxylate](/img/structure/B11482440.png)
![4-Methoxytetrazolo[1,5-a]quinoxaline](/img/structure/B11482448.png)


![1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B11482469.png)
![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3-methoxybenzamide](/img/structure/B11482483.png)
![7-{3-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11482490.png)
![7-Amino-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11482492.png)

![ethyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B11482500.png)
![3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11482503.png)
